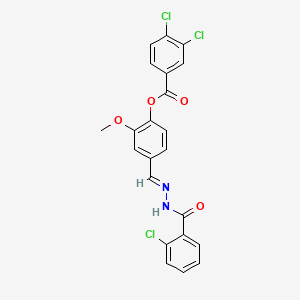
N'-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-((2-((4-Fluorobencil)oxi)-1-naftil)metilen)bencenosulfonohidrazida es un compuesto orgánico complejo conocido por su estructura química única y posibles aplicaciones en diversos campos científicos. Este compuesto presenta un grupo naftil, un grupo fluorobencil y una porción de bencenosulfonohidrazida, lo que lo convierte en un tema de interés para investigadores en química, biología y medicina.
Métodos De Preparación
La síntesis de N'-((2-((4-Fluorobencil)oxi)-1-naftil)metilen)bencenosulfonohidrazida normalmente implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Una ruta sintética común incluye los siguientes pasos:
Formación del intermedio Fluorobencil: La reacción comienza con la preparación del intermedio 4-fluorobencil a través de la reacción del cloruro de 4-fluorobencil con un nucleófilo adecuado.
Acoplamiento con derivado de naftil: El intermedio fluorobencil se acopla luego con un derivado de naftil bajo condiciones de reacción específicas para formar el compuesto naftil-fluorobencil deseado.
Introducción de la porción de bencenosulfonohidrazida: Finalmente, el compuesto naftil-fluorobencil se hace reaccionar con bencenosulfonohidrazida para producir el compuesto objetivo.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la pureza, así como el uso de catalizadores y condiciones de reacción específicas para agilizar el proceso.
Análisis De Reacciones Químicas
N'-((2-((4-Fluorobencil)oxi)-1-naftil)metilen)bencenosulfonohidrazida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes comunes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que da como resultado formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en la posición bencílica, utilizando reactivos como halógenos o nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
N'-((2-((4-Fluorobencil)oxi)-1-naftil)metilen)bencenosulfonohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones químicas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas sus interacciones con macromoléculas biológicas.
Medicina: Los investigadores investigan sus posibles propiedades terapéuticas, como las actividades antiinflamatorias o anticancerígenas.
Industria: El compuesto puede utilizarse en el desarrollo de nuevos materiales o como precursor en la síntesis de productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de N'-((2-((4-Fluorobencil)oxi)-1-naftil)metilen)bencenosulfonohidrazida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y llevando a diversos efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
N'-((2-((4-Fluorobencil)oxi)-1-naftil)metilen)bencenosulfonohidrazida se puede comparar con compuestos similares como:
N-{4-[(4-Fluorobencil)oxi]bencil}anilina: Este compuesto comparte el grupo fluorobencil pero difiere en el resto de su estructura.
2,4-Dicloro-N'-[(Z)-{4-fluoro-2-[(4-fluorobencil)oxi]fenil}metilen]benzohidrazida: Este compuesto tiene una porción de bencenosulfonohidrazida similar pero incluye átomos de cloro adicionales.
La singularidad de N'-((2-((4-Fluorobencil)oxi)-1-naftil)metilen)bencenosulfonohidrazida radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
765909-59-9 |
|---|---|
Fórmula molecular |
C24H19FN2O3S |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
N-[(E)-[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C24H19FN2O3S/c25-20-13-10-18(11-14-20)17-30-24-15-12-19-6-4-5-9-22(19)23(24)16-26-27-31(28,29)21-7-2-1-3-8-21/h1-16,27H,17H2/b26-16+ |
Clave InChI |
GFITXLBCILVZNU-WGOQTCKBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC=C(C=C4)F |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015551.png)



![4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015569.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015577.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015582.png)
![2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12015585.png)
![2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B12015586.png)
![N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015590.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015598.png)

![3-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015605.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12015643.png)
